molecular formula C20H18BrNO5S B2513081 2-bromo-N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}benzamide CAS No. 946265-06-1

2-bromo-N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}benzamide

Katalognummer B2513081
CAS-Nummer: 946265-06-1
Molekulargewicht: 464.33
InChI-Schlüssel: RUPKDVDAPZUXIQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-bromo-N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}benzamide is a chemical compound that belongs to the class of sulfonylureas. It is a potent hypoglycemic agent that is used in the treatment of type 2 diabetes mellitus. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Wissenschaftliche Forschungsanwendungen

Hypoglycemic and Hypolipidemic Activities

2-bromo-N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}benzamide, as a derivative of Glibenclamide, has been synthesized with variations in its structure to enhance its binding affinity to receptors. Studies have indicated that modifications in its structure, particularly the substitution of bromide with additional methoxy groups in the benzamide ring, can slightly improve its anti-hyperglycemic potency compared to the root drug, Glibenclamide. These synthesized derivatives have exhibited significant glucose and lipid-lowering activities in diabetic rats, showcasing their potential in hypoglycemic and hypolipidemic applications (Ahmadi et al., 2014).

Photodynamic Therapy

The compound's structure and properties also find relevance in photodynamic therapy. Observations on the synthesis and in vivo photodynamic activity of certain benzochlorins, where 2-bromo-N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}benzamide might act as a precursor or related compound, have shown significant tumoricidal effects in animal models. These studies underscore the potential of such compounds in the development of photodynamic therapy agents for cancer treatment (Morgan et al., 1992).

Analgesic Activity

Newly synthesized compounds related to 2-bromo-N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}benzamide, such as oxazol-5(4H)-ones with a diarylsulfone moiety, have been reported for their analgesic activities. The compounds exhibited significant analgesic effects in pharmacological tests, indicating their potential use in pain management and inflammation treatment. These findings were supported by molecular docking simulations, which predicted binding affinities of the synthesized derivatives against molecular targets involved in pain and inflammation (Bărbuceanu et al., 2020).

Anticonvulsant Activity

4-Thiazolidinones bearing a sulfonamide group, prepared by cyclizing various derivatives including 5-bromo-2-methoxy-N’-[(1E)-arylmethylene/arylethylidene]benzenesulfonohydrazides, have been evaluated for their anticonvulsant activity. The compounds demonstrated significant activity against seizure models, highlighting their potential role in the development of anticonvulsant drugs (Siddiqui et al., 2010).

Eigenschaften

IUPAC Name

2-bromo-N-[2-(furan-2-yl)-2-(4-methoxyphenyl)sulfonylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrNO5S/c1-26-14-8-10-15(11-9-14)28(24,25)19(18-7-4-12-27-18)13-22-20(23)16-5-2-3-6-17(16)21/h2-12,19H,13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUPKDVDAPZUXIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=CC=CC=C2Br)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.